molecular formula C10H6F3N B3090081 5-(Trifluoromethyl)isoquinoline CAS No. 120568-09-4

5-(Trifluoromethyl)isoquinoline

Cat. No.: B3090081
CAS No.: 120568-09-4
M. Wt: 197.16 g/mol
InChI Key: BFXXUPORXKYIBL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative characterized by the presence of a trifluoromethyl group at the 5-position of the isoquinoline ring. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)isoquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with target biomolecules, leading to significant biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been shown to affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function This compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to this compound has been observed to cause changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. The trifluoromethyl group enhances the compound’s ability to be transported across cellular membranes, leading to its distribution in various cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The trifluoromethyl group plays a role in determining the compound’s localization, influencing its activity and function within cells. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or iridium, can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Grignard reagents, organolithium compounds.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 6-Trifluoromethylisoquinoline
  • 8-Trifluoromethylisoquinoline

Comparison: 5-(Trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it exhibits enhanced stability and bioactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXUPORXKYIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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